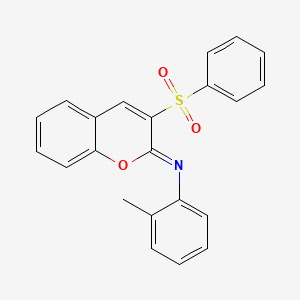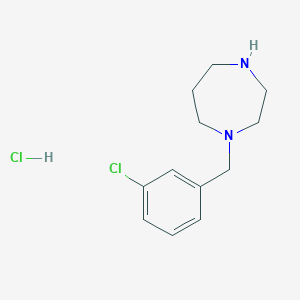![molecular formula C15H21NO5 B2778641 N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}-2-phenoxyacetamide CAS No. 2320885-59-2](/img/structure/B2778641.png)
N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}-2-phenoxyacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}-2-phenoxyacetamide is a chemical compound with a complex structure that includes a tetrahydrofuran ring, a hydroxyethoxy group, and a phenoxyacetamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}-2-phenoxyacetamide typically involves multiple steps. One common method starts with the preparation of the tetrahydrofuran ring, followed by the introduction of the hydroxyethoxy group. The final step involves the coupling of the phenoxyacetamide moiety to the intermediate compound. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, while maintaining stringent quality control measures to ensure the consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}-2-phenoxyacetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide group can be reduced to form amines.
Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethoxy group may yield aldehydes or carboxylic acids, while reduction of the amide group may produce amines.
Wissenschaftliche Forschungsanwendungen
N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}-2-phenoxyacetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays.
Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Wirkmechanismus
The mechanism of action of N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}-2-phenoxyacetamide involves its interaction with specific molecular targets. The hydroxyethoxy group may participate in hydrogen bonding, while the phenoxyacetamide moiety can interact with hydrophobic pockets in proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)benzenesulfonamide
- N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide
- N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)-2-(methylthio)benzamide
Uniqueness
N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}-2-phenoxyacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the phenoxyacetamide moiety, in particular, differentiates it from other similar compounds and may contribute to its specific interactions and applications.
Eigenschaften
IUPAC Name |
N-[[3-(2-hydroxyethoxy)oxolan-3-yl]methyl]-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO5/c17-7-9-21-15(6-8-19-12-15)11-16-14(18)10-20-13-4-2-1-3-5-13/h1-5,17H,6-12H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROVOGQFEMJQOOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1(CNC(=O)COC2=CC=CC=C2)OCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3-chloro-4-fluorophenyl)-2-(3-(furan-2-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/new.no-structure.jpg)
![N-[2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]propanamide](/img/structure/B2778564.png)
![N-(2,4-difluorophenyl)-2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2778565.png)
![Ethyl 2-(1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-8-yl) acetate](/img/structure/B2778566.png)


![METHYL 2-[2-NITRO-4-(TRIFLUOROMETHYL)BENZENESULFINYL]ACETATE](/img/structure/B2778570.png)
![2-(phenylformamido)-N-[2-(1H-pyrazol-1-yl)pyrimidin-5-yl]acetamide](/img/structure/B2778574.png)
![4-[[Benzyl(methyl)amino]methyl]-7,8-dimethylchromen-2-one](/img/structure/B2778576.png)
![2-(3-chlorophenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2778578.png)
![1,5-Dimethyl-2-(methylthio)-1H-benzo[d]imidazole](/img/structure/B2778579.png)

